2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-methylbenzyl)-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the thio and hydrazide functionalities . The reaction conditions often involve the use of solvents like DMSO and ethanol, and the reactions are carried out at reflux temperatures to ensure high yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole core.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Scientific Research Applications
2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The thio and hydrazide groups can form strong interactions with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their chemical and biological properties
Properties
Molecular Formula |
C25H24N4OS |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N4OS/c1-18-12-14-20(15-13-18)16-29-23-11-7-6-10-22(23)26-25(29)31-17-24(30)28-27-19(2)21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3,(H,28,30)/b27-19+ |
InChI Key |
QNABNODYPHFTAM-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C(\C)/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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